ethyl 2-[{[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}(prop-2-en-1-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-(ALLYL{2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound featuring a difluoromethyl group, a dihydrocyclopenta[c]pyrazole ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(ALLYL{2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps, including the formation of the difluoromethylated heterocycle and subsequent functionalization. One common method involves the use of fluoroform (CHF3) for difluoromethylation in a continuous flow process . This method is efficient and allows for the direct Cα-difluoromethylation of protected α-amino acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using specialized reagents and catalysts. Recent advances in difluoromethylation techniques, including the use of novel non-ozone depleting difluorocarbene reagents, have streamlined the production of such compounds .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(ALLYL{2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
ETHYL 2-(ALLYL{2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(ALLYL{2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The difluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Difluoromethylated Pyrazoles: Compounds like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid share structural similarities and are used in similar applications.
Difluoromethylated Thiophenes: These compounds also feature the difluoromethyl group and are used in various chemical and biological studies.
Uniqueness
ETHYL 2-(ALLYL{2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of a difluoromethyl group, a dihydrocyclopenta[c]pyrazole ring, and a thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H22F2N4O3S |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[3-(difluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetyl]-prop-2-enylamino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H22F2N4O3S/c1-4-9-24(19-22-11(3)16(29-19)18(27)28-5-2)14(26)10-25-13-8-6-7-12(13)15(23-25)17(20)21/h4,17H,1,5-10H2,2-3H3 |
InChI Key |
KNIYWTKLLYGTOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N(CC=C)C(=O)CN2C3=C(CCC3)C(=N2)C(F)F)C |
Origin of Product |
United States |
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